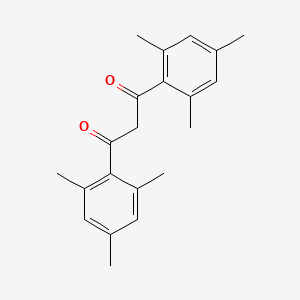

1,3-Dimesityl-1,3-propanedione

Description

Overview of β-Diketone Chemistry and Ligand Design Principles

β-Diketones, organic compounds featuring two ketone groups separated by a single carbon atom, represent one of the most versatile and widely studied classes of ligands in coordination chemistry. researchgate.netcaltech.edu Their utility stems from a unique combination of structural and electronic properties, primarily their existence as tautomeric isomers: a diketo form and an enol form. researchgate.netmdpi.com The enol form is often stabilized by a strong intramolecular hydrogen bond, creating a planar six-membered ring. rsc.org This tautomeric equilibrium is a key feature of their chemistry. researchgate.netnanalysis.com

Upon deprotonation, the enolic form yields a monoanionic β-diketonate ligand. This anion acts as an excellent bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms to form a highly stable six-membered chelate ring. researchgate.netrsc.org This ability to form stable complexes with nearly every metal and metalloid in the periodic table has made β-diketonates ubiquitous in various chemical fields. rsc.org

The principles of ligand design using the β-diketone scaffold are centered on the modification of the terminal substituents (R and R' groups) attached to the carbonyl carbons. By systematically varying these groups, chemists can precisely tune the steric and electronic properties of the ligand and, consequently, the resulting metal complex. rsc.orgrsc.org For instance:

Electronic Effects: Introducing electron-withdrawing groups (like trifluoromethyl, -CF₃) can increase the Lewis acidity of the metal center and affect the reactivity of the complex. nih.gov Conversely, electron-donating groups can modulate the electron density at the metal.

Steric Effects: Incorporating bulky substituents can enforce specific coordination geometries, prevent the formation of polymeric structures, enhance solubility in non-polar solvents, and increase the volatility of the metal complex, a crucial property for applications like Chemical Vapor Deposition (CVD). rsc.orgrsc.org

This "tuneability" allows for the rational design of metal complexes with tailored properties for applications ranging from catalysis and luminescent materials to analytical chemistry. researchgate.netrsc.org

Unique Structural and Electronic Features of 1,3-Dimesityl-1,3-propanedione (HLMes)

This compound, often abbreviated as HLMes, is a prime example of a symmetrically substituted, sterically hindered β-diketone. researchgate.net Its structure is characterized by the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups at the 1 and 3 positions of the propanedione backbone. chemspider.comsigmaaldrich.com

The defining characteristic of HLMes is the significant steric bulk imposed by the two mesityl groups. The mesityl group is known to be highly sterically demanding, with a steric influence comparable to or even greater than other bulky groups like tert-butyl. acs.org This steric hindrance has profound consequences for its coordination chemistry:

Coordination Sphere Shielding: The bulky ligands effectively shield the central metal ion in a complex, which can prevent coordination of additional ligands, thereby stabilizing lower coordination numbers.

Solubility: The large, nonpolar aromatic groups enhance the solubility of the ligand and its metal complexes in organic solvents.

Structural Enforcement: The steric clash between the mesityl groups can influence the geometry of the resulting metal complexes, often leading to distorted coordination environments. rsc.org

The combination of these steric and electronic features makes HLMes a valuable ligand for creating unique coordination environments that are inaccessible with smaller, less hindered β-diketones.

| Compound Name | Abbreviation | Chemical Formula | Molecular Weight (g/mol) | Substituents (R, R') | Key Features |

|---|---|---|---|---|---|

| Acetylacetone | Hacac | C₅H₈O₂ | 100.12 | -CH₃, -CH₃ | Smallest, archetypal β-diketone. |

| Dibenzoylmethane | Hdbm | C₁₅H₁₂O₂ | 224.25 | -C₆H₅, -C₆H₅ | Aromatic substituents, provides π-conjugation. |

| This compound | HLMes | C₂₁H₂₄O₂ | 308.42 | -C₆H₂ (CH₃)₃, -C₆H₂(CH₃)₃ | Highly sterically hindered, electron-donating groups. chemspider.com |

Historical Context and Evolution of Research on Sterically Hindered β-Diketonates

The use of β-diketones as ligands dates back more than a century, with early studies focusing on relatively simple, unhindered ligands like acetylacetone. researchgate.netrsc.org The systematic exploration of sterically hindered β-diketonates began to gain traction as coordination chemistry matured, with seminal work appearing as early as the 1960s. caltech.eduacs.org Researchers recognized that by increasing the steric bulk of the ligand's substituents, they could exert greater control over the coordination environment of a metal ion.

The evolution of this research was driven by the need to solve specific chemical challenges:

Stabilization of Monomeric Species: Simple metal alkoxides and amides often form oligomeric or polymeric structures. Attaching a bulky β-diketonate ligand can prevent this aggregation, leading to soluble, well-defined monomeric complexes that are easier to study and use as catalysts or precursors.

Control of Reactivity: The steric shield provided by bulky ligands can stabilize reactive metal centers and prevent undesired side reactions. For instance, bulky ligands are crucial in the synthesis of organocopper compounds, providing steric protection to the copper center. wikipedia.org

Creation of Low-Coordinate Complexes: By physically blocking access to the metal center, sterically demanding ligands can force the formation of complexes with unusually low coordination numbers, which often exhibit unique reactivity. mit.edu

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O2/c1-12-7-14(3)20(15(4)8-12)18(22)11-19(23)21-16(5)9-13(2)10-17(21)6/h7-10H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHVNYNCXKORFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=C(C=C(C=C2C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3 Dimesityl 1,3 Propanedione

Established Synthetic Pathways for 1,3-Dimesityl-1,3-propanedione

The synthesis of this compound is primarily achieved through a few established chemical reactions that are well-suited for creating carbon-carbon bonds and introducing acyl groups to aromatic rings.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation stands as a cornerstone method for synthesizing aryl ketones and is a principal route to this compound. chemistrysteps.comorganic-chemistry.org This electrophilic aromatic substitution involves the acylation of an aromatic ring, in this case, mesitylene (B46885), with an acylating agent in the presence of a Lewis acid catalyst. chemistrysteps.com

The common approach for this specific diketone involves the reaction of two equivalents of mesitylene with one equivalent of a three-carbon dielectrophile, such as malonyl dichloride. researchgate.netresearchgate.net Anhydrous aluminum chloride (AlCl₃) is frequently employed as the Lewis acid catalyst. researchgate.netresearchgate.net The catalyst's role is to generate a highly reactive acylium ion from the acyl chloride, which then attacks the electron-rich mesitylene ring. chemistrysteps.com A key advantage of Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, which helps to prevent polysubstitution and leads to cleaner, mono-acylated products. chemistrysteps.comorganic-chemistry.org

The general mechanism proceeds as follows:

The Lewis acid (e.g., AlCl₃) activates the malonyl dichloride, facilitating the formation of an acylium ion electrophile.

The π-electrons of the mesitylene ring attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

A base (like AlCl₄⁻) removes a proton from the ring, restoring aromaticity and yielding the acylated product.

This process is repeated at the other end of the malonyl group to attach the second mesityl ring, ultimately forming this compound.

Claisen Condensation and Related Methodologies

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces β-keto esters or β-diketones by reacting two ester molecules or an ester and a ketone in the presence of a strong base. wikipedia.orgyoutube.com The reaction requires at least one of the reactants to have an α-proton to form a nucleophilic enolate. wikipedia.org

The mechanism involves the following key steps: libretexts.org

A strong base (often the sodium alkoxide corresponding to the ester's alcohol group to prevent transesterification) removes an α-proton to form a resonance-stabilized enolate. youtube.comlibretexts.org

This enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.

The resulting tetrahedral intermediate eliminates an alkoxide leaving group to form the β-dicarbonyl product. youtube.com

A crucial driving force for the reaction is the deprotonation of the newly formed β-dicarbonyl compound, which has a highly acidic proton between the two carbonyls. wikipedia.orgyoutube.comlibretexts.org An acidic workup is then required to neutralize the enolate and obtain the final product. youtube.com

While a classic method for β-diketone synthesis, the direct application of Claisen condensation to produce this compound presents significant challenges. The synthesis would likely involve the condensation of a mesityl ketone (acetomesitylene) with a mesityl ester. The substantial steric bulk of the mesityl groups would hinder both the formation of the enolate and the subsequent nucleophilic attack on the ester carbonyl, likely resulting in very low yields.

Reactions Involving Bulky Acyl Chlorides and Organometallic Reagents

An alternative strategy for synthesizing sterically hindered 1,3-diketones involves the reaction of bulky acyl chlorides with organometallic reagents, such as organolithium compounds. researchgate.netmdpi.com Typically, the reaction of acyl chlorides with organolithiums produces tertiary alcohols. mdpi.com However, when the acyl chloride possesses significant steric hindrance around the carbonyl group, the reaction can instead yield a 1,3-diketone. researchgate.netmdpi.com

Research has shown that reacting 2,4,6-trimethylbenzoyl chloride with methyllithium (B1224462) (MeLi) can produce 1,3-bis(2,4,6-trimethylphenyl)propan-1,3-dione. mdpi.com The proposed mechanism suggests that the initial ketone formed by the addition of one equivalent of MeLi is sterically protected from further attack. Instead, a second molecule of MeLi acts as a base, abstracting an α-proton from the methyl group of the intermediate ketone to form a carbanion. This carbanion then attacks a second molecule of the bulky acyl chloride to form the 1,3-diketone. researchgate.net

The yield of the diketone is highly dependent on the steric hindrance of the acyl chloride. Less hindered acyl chlorides tend to produce a mixture of products, including significant amounts of the tertiary alcohol. mdpi.com

| Acyl Chloride | 1,3-Diketone Yield (%) | Tertiary Alcohol Yield (%) | Notes |

|---|---|---|---|

| 2,4,6-Trimethylbenzoyl Chloride | 49.9 | 21.6 | Reaction time of 72 hours. Also produced 7.9% ketone. |

| Menthylformyl Chloride | 67 | 0 | Large steric hindrance favors diketone formation exclusively. |

| Adamantylformyl Chloride | 34 | 36.1 | Moderate steric hindrance allows for competing tertiary alcohol formation. |

| tert-Butylformyl Chloride | 10.2 | 84.1 | Smaller steric hindrance leads to a low yield of diketone. |

Synthesis via Stable Intermediate Aluminum Complexes

A highly effective modification of the Friedel-Crafts acylation allows for the high-yield synthesis of this compound through the isolation of a stable aluminum complex intermediate. researchgate.netresearchgate.net This method utilizes malonyl dichloride and mesitylene with anhydrous aluminum chloride as the catalyst. researchgate.net

In this procedure, the reaction is not driven directly to the final diketone. Instead, a stable intermediate aluminum complex of the diketone is formed and isolated. researchgate.net This complex is characterized as a stable solid, and its structure has been confirmed by X-ray diffraction analysis. researchgate.net The formation of this stable complex likely helps to drive the reaction to completion and avoid side reactions.

The final step to obtain the free this compound involves the decomposition of this isolated aluminum complex. This is typically achieved by refluxing the complex in concentrated hydrochloric acid, which breaks down the metal-ligand coordination and protonates the diketonate to yield the target compound in high purity and yield. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net While specific studies on green synthesis for this compound are not widely reported, general green chemistry principles can be applied to its established synthetic routes, particularly the Friedel-Crafts acylation.

Traditional Friedel-Crafts reactions often require stoichiometric amounts of AlCl₃, which generates significant acidic waste during aqueous workup. organic-chemistry.org Greener alternatives focus on using catalytic amounts of more environmentally benign or recyclable catalysts. organic-chemistry.orgresearchgate.net

Potential green improvements for the synthesis of this compound could include:

Alternative Catalysts : Replacing AlCl₃ with solid acid catalysts or non-hygroscopic, reusable Lewis acids like aluminum dodecatungstophosphate (AlPW₁₂O₄₀) could simplify the process and reduce waste. organic-chemistry.org

Solvent-Free Conditions : Performing the Friedel-Crafts acylation under solvent-free conditions, potentially with microwave irradiation, can dramatically reduce solvent waste and often shorten reaction times. organic-chemistry.org Zinc-mediated Friedel-Crafts acylations have been shown to be effective under such conditions. organic-chemistry.org

Alternative Acylating Agents : Exploring the use of carboxylic acids directly instead of acyl chlorides as the acylating agent, in the presence of a suitable catalyst, could create a more atom-economical process where water is the only byproduct. organic-chemistry.org

These approaches, while demonstrated for other aromatic ketones, represent promising avenues for developing a more sustainable synthesis of this compound.

Coordination Chemistry of 1,3 Dimesityl 1,3 Propanedione

General Principles of β-Diketonate Coordination to Metal Centers

β-Diketones are a significant class of organic compounds in coordination chemistry, renowned for their versatility as ligands. researchgate.net Their coordination behavior is primarily dictated by the presence of two carbonyl groups separated by a methylene (B1212753) group. This arrangement facilitates keto-enol tautomerism, where the enol form can be deprotonated to form a monoanionic β-diketonate ligand.

The deprotonated β-diketonate ligand typically acts as a bidentate chelating agent, coordinating to a metal center through its two oxygen atoms (O,O-donor). researchgate.net This chelation results in the formation of a stable six-membered ring with the metal ion. researchgate.netulisboa.pt The stability of these complexes is enhanced by the chelate effect, which makes coordination more effective than with comparable monodentate ligands because their dissociation is a multi-step process. ulisboa.pt The nature of the substituents on the β-diketone backbone can influence the steric and electronic properties of the resulting metal complex. acs.org

The coordination modes of β-diketonates can be diverse, depending on the metal ion, co-ligands, and reaction conditions. nih.gov While the most common mode is the κ²-O,O-chelation, other possibilities include bridging between two or more metal centers. nih.govacs.org This versatility makes β-diketonates valuable building blocks for constructing a wide array of molecular architectures, from simple mononuclear complexes to complex polynuclear and supramolecular structures. researchgate.net

Synthesis and Characterization of Transition Metal Complexes with 1,3-Dimesityl-1,3-propanedione Ligands

This compound, with its bulky mesityl groups, is a sterically hindered β-diketonate ligand. This steric hindrance plays a crucial role in the geometry and stability of its metal complexes. ulisboa.pt Research has explored its reactivity with various transition metals. ulisboa.pt

The synthesis of Zinc(II) complexes with this compound (often abbreviated as HLMes) has been investigated. ulisboa.pt These complexes are typically prepared by reacting the ligand with a suitable Zinc(II) salt. ajol.info The coordination of the ligand to the Zn(II) center generally occurs through the oxygen atoms of the deprotonated enolate form. ajol.infomdpi.com Depending on the reaction conditions and the presence of other ligands, different coordination geometries can be achieved, such as four-coordinate tetrahedral or six-coordinate octahedral structures. ajol.info Characterization is commonly performed using techniques like FT-IR and NMR spectroscopy to confirm the coordination of the ligand to the metal center. ajol.infomdpi.com

Table 1: Synthesis and Characterization of a Representative Zinc(II) Complex

| Property | Description | Reference |

|---|---|---|

| Complex Type | µ-oxo-bridged-dimeric complex | mdpi.com |

| Ligand Form | Coordinates in its neutral form via oxygen atoms in some structures. | mdpi.com |

| Structural Feature | Can form zincoxane molecular structures. | mdpi.com |

| Reactivity | Shows affinity for hard nucleophiles like DMSO. | mdpi.com |

| Characterization | Infrared absorption, Nuclear Magnetic Resonance (NMR), UV-Vis spectroscopy. | mdpi.com |

Both Copper(I) and Copper(II) complexes of this compound have been synthesized and studied. ulisboa.pt

Copper(II) Complexes: Copper(II) complexes are often prepared by reacting the ligand with a Cu(II) salt. academicjournals.org These complexes, typically with a 1:2 metal-to-ligand ratio, often exhibit square planar or distorted square pyramidal geometries. ccsenet.orgnih.gov The bulky mesityl groups of the ligand can influence the degree of distortion from ideal geometries. Characterization techniques include elemental analysis, infrared and UV-visible spectroscopy, and magnetic susceptibility measurements. academicjournals.org

Copper(I) Complexes: The synthesis of Copper(I) complexes with this compound often requires the use of a co-ligand, such as a phosphine (B1218219) (e.g., triphenylphosphine), to stabilize the +1 oxidation state of copper and prevent its oxidation to Cu(II). ulisboa.ptresearchgate.net These complexes can exhibit different coordination numbers and geometries, often distorted tetrahedral, depending on the nature and number of the co-ligands. ijrrjournal.commdpi.com

Table 2: Research Findings on Copper Complexes with this compound and Related Ligands

| Metal Ion | Key Findings | Characterization Methods | Reference |

|---|---|---|---|

| Copper(II) | Forms 1:2 metal:ligand complexes. Adducts with bipyridine and phenanthroline have been synthesized. Geometries are often distorted five-coordinate square pyramidal. | Elemental Analysis, IR & UV-Vis Spectroscopy, Conductance Measurements. | academicjournals.orgccsenet.org |

| Copper(I) | Requires phosphine co-ligands (e.g., PPh₃) for stabilization. The geometry is often distorted tetrahedral. | X-ray Crystallography, ³¹P{¹H} NMR, IR Spectroscopy. | ulisboa.ptresearchgate.netmdpi.com |

Similar to Copper(I), the synthesis of Silver(I) complexes with this compound typically involves the use of phosphine co-ligands to stabilize the Ag(I) ion. ulisboa.ptresearchgate.net The reaction of the ligand with a silver salt in the presence of a phosphine like triphenylphosphine (B44618) (PPh₃) yields the desired complex. ulisboa.ptresearchgate.net The coordination environment around the silver atom is influenced by the number of coordinated phosphine ligands. For instance, complexes with two phosphine ligands often adopt a distorted tetrahedral geometry. researchgate.net Characterization relies on methods such as NMR spectroscopy (¹H, ¹³C, ³¹P) and X-ray crystallography to elucidate the structure and bonding. researchgate.net

Table 3: Characterization Data for a Representative Silver(I) Complex

| Feature | Observation | Technique | Reference |

|---|---|---|---|

| Synthesis | Reaction of the ligand with a silver salt and a phosphine co-ligand. | Standard synthetic methods. | ulisboa.ptresearchgate.net |

| Coordination | Ligand coordinates through oxygen atoms of the carboxylate group. | FT-IR, NMR, X-ray Diffraction. | researchgate.net |

| Structure | Can form various structures including polymeric networks depending on the ligand. | X-ray Crystallography. | harding.edunih.gov |

| NMR | ³¹P NMR shows coupling constants confirming phosphine coordination to the silver center. | NMR Spectroscopy. | ulisboa.pt |

Platinum(II) complexes are of significant interest, often exhibiting square planar geometry. While specific studies on Platinum(II) complexes with this compound are not extensively detailed in the provided context, the general synthesis involves reacting a Pt(II) precursor, like K₂[PtCl₄], with the β-diketonate ligand. scielo.brresearchgate.net The resulting complexes are typically neutral species of the type [Pt(β-diketonate)₂]. The synthesis can also involve the reaction of a di-halo platinum(II) precursor with the ligand. researchgate.net Characterization is achieved through IR and Raman spectroscopy, as well as ¹⁹⁵Pt and ¹H NMR spectroscopy. mcgill.ca

Table 4: General Synthesis and Characterization of Platinum(II) β-Diketonate Complexes

| Aspect | Details | Reference |

|---|---|---|

| Precursors | K₂[PtCl₄] or other Pt(II) salts. | scielo.brresearchgate.net |

| Ligand Type | Bidentate β-diketonate. | scielo.br |

| Expected Geometry | Square Planar. | researchgate.net |

| Characterization | IR, Raman, ¹⁹⁵Pt NMR, ¹H NMR, X-ray Diffraction. | researchgate.netmcgill.ca |

Palladium(II) complexes, much like their Platinum(II) counterparts, favor a square planar coordination geometry. nih.govajchem-a.com The synthesis of Palladium(II) complexes with β-diketonate ligands can be achieved by reacting a Pd(II) salt, such as PdCl₂, with the ligand, often in a 1:2 metal-to-ligand ratio. ajchem-a.comnaturalspublishing.com The resulting complexes can be homoleptic, [Pd(dimesityl-propanedionate)₂], or heteroleptic if other ligands are present. nih.gov Structural characterization via single-crystal X-ray diffraction confirms the geometry and provides details on bond lengths and angles. nih.gov Spectroscopic techniques like FT-IR, Raman, and multinuclear NMR (¹H, ¹³C, ³¹P if applicable) are crucial for confirming the formation of the complex and the coordination mode of the ligand. nih.govmdpi.com The structural motifs can vary, with some complexes exhibiting dynamic behavior in solution, such as interconversion between different isomers or coordination modes. rsc.org

Table 5: Structural Motifs and Characterization of Palladium(II) Complexes

| Feature | Description | Reference |

|---|---|---|

| Geometry | Typically square planar with slight distortions. | nih.govajchem-a.com |

| Synthesis | Reaction of Pd(II) salts with the ligand. Can form homoleptic or heteroleptic complexes. | nih.govajchem-a.commdpi.com |

| Structural Motifs | Can form dinuclear structures with appropriate bridging ligands. Some complexes show dynamic equilibria in solution. | rsc.orgnih.gov |

| Characterization | Elemental Analysis, FT-IR, Raman, NMR (¹H, ¹³C, ³¹P), Single Crystal X-ray Diffraction. | nih.govmdpi.com |

Lanthanide and Actinide

The coordination chemistry of this compound with f-block elements is a specialized area of research. While studies on lanthanide complexes with this bulky β-diketonate ligand are emerging, information on its coordination with actinides is notably scarce in the reviewed scientific literature. The sterically demanding mesityl groups of the ligand significantly influence the coordination number, geometry, and nuclearity of the resulting complexes.

Europium(II) Complexes and Dimeric Architectures

Recent research has successfully demonstrated the synthesis and characterization of a dimeric europium(II) complex utilizing this compound, referred to as mesAcac⁻. The reaction of this compound with EuI₂ led to the formation of the molecular bimetallic Eu²⁺ complex, [Eu(mesAcac)₂(et₂o)]₂ (where et₂o is diethyl ether). Current time information in Bangalore, IN.osti.govosti.gov This complex was characterized through single-crystal X-ray diffraction, as well as UV-vis, IR, and NMR spectroscopies, and variable-temperature magnetic susceptibility measurements. Current time information in Bangalore, IN.osti.govosti.gov

The solid-state structure of [Eu(mesAcac)₂(et₂o)]₂ reveals a dimeric architecture where the two europium centers are bridged by two of the mesAcac⁻ ligands, forming an Eu-O-Eu diamond core. osti.gov Each europium ion is six-coordinate, with a distorted trigonal antiprismatic geometry. osti.gov The coordination sphere of each Eu²⁺ ion is completed by two oxygen atoms from a terminal chelating mesAcac⁻ ligand and one oxygen atom from a coordinated diethyl ether molecule.

Magnetic susceptibility studies on [Eu(mesAcac)₂(et₂o)]₂ have been performed to understand the magnetic exchange coupling between the two Eu²⁺ centers. Current time information in Bangalore, IN.osti.govosti.gov The data revealed a weak antiferromagnetic interaction between the europium ions. Current time information in Bangalore, IN.osti.govosti.gov

It is noteworthy that while β-diketonate ligands are robust supports for both lanthanide and actinide metals, the stability of their complexes can vary. Current time information in Bangalore, IN.osti.govosti.gov For instance, the analogous complex [Eu(mesBAP)₂(et₂o)]₂ (where BAP is bis(acyl)phosphide) showed greater persistence under anaerobic, anhydrous conditions compared to [Eu(mesAcac)₂(et₂o)]₂, which exhibited signs of decomposition under identical conditions. Current time information in Bangalore, IN.osti.govosti.gov

Mononuclear Lanthanide(III) Complexes

The sterically hindered nature of this compound (HLMes) also allows for the formation of mononuclear lanthanide(III) complexes. iaea.org The reaction of this ligand with hydrated lanthanide chlorides in the presence of a base has afforded a family of neutral mononuclear Ln(III) complexes with the general formula [Ln(LMes)₃(DMF)], where Ln can be Dysprosium (Dy), Terbium (Tb), or Erbium (Er), and DMF is dimethylformamide.

These complexes have been characterized by single-crystal X-ray diffraction, which confirmed their mononuclear nature. The coordination geometry of the central lanthanide(III) ion in these complexes has been analyzed using SHAPE analysis, revealing a capped octahedral geometry.

While detailed studies on a wide range of mononuclear lanthanide(III) complexes with this compound are still developing, related systems with other β-diketones, such as 1,3-diphenyl-1,3-propanedione, provide insights into the expected coordination chemistry. For example, the reaction of europium(III) chloride with 1,3-diphenyl-1,3-propanedione in the presence of piperidine (B6355638) yields the tetrakis complex, piperidinium (B107235) [tetrakis(1,3-diphenyl-1,3-propanedionato)europate(III)]. nih.govscirp.org This complex features an eight-coordinate Eu(III) ion with a distorted square antiprismatic geometry. scirp.org

Coordination Geometries and Ligand Field Effects in Lanthanide Systems

The coordination number and geometry of lanthanide complexes are highly variable and are influenced by the steric and electronic properties of the ligands. mdpi.com For complexes with this compound, the bulky mesityl groups play a crucial role in dictating the final structure. In the dimeric Eu(II) complex, a coordination number of six is observed, osti.gov while in the mononuclear Ln(III) complexes, a seven-coordinate capped octahedral geometry is found. This is in contrast to less sterically hindered β-diketonates which can lead to higher coordination numbers, such as eight in a square antiprismatic or dodecahedral geometry, or even higher. mdpi.com

The 4f electrons of lanthanide ions are well-shielded by the outer 5s and 5p electrons, which results in their spectroscopic and magnetic properties being less influenced by the ligand environment compared to d-block metals. academie-sciences.fr However, the ligand field does cause a splitting of the ground state J-multiplets, which is crucial in determining the magnetic properties of the complexes at low temperatures. consensus.app This splitting can lead to significant magnetic anisotropy, a key feature for the development of Single-Molecule Magnets (SMMs). The deviation from Curie law behavior at low temperatures is a direct consequence of the thermal depopulation of the ligand-field-split sublevels. consensus.app The magnitude of this splitting and the resulting magnetic anisotropy are highly dependent on the coordination geometry and the nature of the donor atoms. consensus.app

While detailed studies on the ligand field effects specifically for this compound complexes are limited, the observed structural variations suggest that this ligand can be used to tune the coordination environment and, consequently, the magnetic and spectroscopic properties of lanthanide ions.

Regarding actinide coordination chemistry with this compound, a thorough review of the available scientific literature did not yield specific examples of synthesized or structurally characterized complexes. General methods for the synthesis of actinide β-diketonate complexes are known, often involving the reaction of an actinide halide or other salt with the β-diketone in a suitable solvent. google.comscience.gov These methods have been used to prepare a variety of actinide(IV) β-diketonate complexes, which are known for their volatility. inl.gov However, no data specific to the use of this compound in these syntheses could be located.

Structural Analysis of this compound Metal Complexes

Single-Crystal X-ray Diffraction Studies of Complex Structures

Single-crystal X-ray diffraction has been instrumental in characterizing the structures of lanthanide complexes with this compound.

A notable example is the dimeric europium(II) complex, [Eu(mesAcac)₂(et₂o)]₂. Current time information in Bangalore, IN.osti.govosti.gov The crystal structure was solved in the triclinic space group P-1, revealing a bimetallic structure with bridging mesAcac⁻ ligands. osti.gov The analysis provided detailed information on the Eu-O bond distances and the geometry of the Eu₂O₂ core. osti.gov

Furthermore, the mononuclear lanthanide(III) complexes, [Ln(LMes)₃(DMF)] (Ln = Dy, Tb, Er), have also been successfully characterized by single-crystal X-ray diffraction. These studies confirmed the 1:3 metal-to-ligand ratio and the presence of a coordinated DMF molecule, leading to a seven-coordinate metal center.

Analysis of Coordination Environments and Geometric Parameters

The analysis of the crystallographic data allows for a detailed examination of the coordination environment around the metal ion.

Dimeric Europium(II) Complex:

In [Eu(mesAcac)₂(et₂o)]₂, each Eu²⁺ ion is in a six-coordinate environment with a distorted trigonal antiprismatic geometry. osti.gov The coordination sphere is comprised of four oxygen atoms from two mesAcac⁻ ligands and one oxygen atom from a diethyl ether molecule. The bridging oxygen atoms have longer Eu-O bond distances compared to the terminal ones. osti.gov

Mononuclear Lanthanide(III) Complexes:

For the [Ln(LMes)₃(DMF)] series, the central Ln³⁺ ion is seven-coordinate. The geometry is best described as a capped octahedron. The three bidentate 1,3-dimesityl-1,3-propanedionate ligands and one monodentate DMF molecule define the coordination sphere.

Influence of Steric Hindrance on Metal Complex Geometries

Research into the coordination of this compound (often abbreviated as HLMes or MesacacH) with various metal ions has provided clear evidence of its steric influence. For instance, with first-row transition metals, the ligand promotes the formation of complexes with lower coordination numbers. A notable example is the copper(II) complex, [Cu(LMes)₂], which adopts a square planar geometry. mdpi.com This is in contrast to the often octahedral geometry observed for copper(II) complexes with less sterically demanding β-diketones in the presence of coordinating solvents. The steric pressure from the mesityl groups effectively blocks the axial positions, precluding the coordination of additional solvent molecules. mdpi.com

Similarly, the zinc(II) complex, [Zn(LMes)₂], exhibits a tetrahedral geometry. mdpi.com The bulky nature of the two 1,3-dimesityl-1,3-propanedionate ligands prevents the expansion of the coordination sphere that would be required to achieve a more common six-coordinate octahedral geometry for zinc(II).

The influence of steric hindrance extends to lanthanide and actinide elements, which are known for their high coordination numbers. Even with these larger metal ions, this compound can enforce a lower-than-expected coordination number. For example, mononuclear lanthanide(III) complexes with the general formula [Ln(Mesacac)₃(DMF)] have been synthesized, where Ln can be dysprosium (Dy), terbium (Tb), or erbium (Er). researchgate.net In these cases, the coordination sphere is typically completed by a single solvent molecule (dimethylformamide, DMF), with the three bulky diketonate ligands enveloping the metal ion.

Furthermore, the steric properties of this ligand can lead to the formation of unique multinuclear structures. A bimetallic europium(II) complex, [Eu(mesAcac)₂(et₂o)]₂, has been synthesized and structurally characterized. osti.gov In this dimeric structure, two 1,3-dimesityl-1,3-propanedionate ligands bridge the two europium centers, creating a distinctive Eu-O-Eu diamond core. osti.gov The formation of this dimer, rather than a mononuclear species, is a direct consequence of the steric crowding around the metal ions, which favors a bridged arrangement over the coordination of additional terminal ligands.

The table below summarizes the observed geometries of several metal complexes with this compound, illustrating the impact of its steric bulk.

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Copper(II) | [Cu(LMes)₂] | Square Planar | mdpi.com |

| Zinc(II) | [Zn(LMes)₂] | Tetrahedral | mdpi.com |

| Europium(II) | [Eu(mesAcac)₂(et₂o)]₂ | Dimeric with Eu-O-Eu core | osti.gov |

| Dysprosium(III) | [Dy(Mesacac)₃(DMF)] | Mononuclear | researchgate.net |

| Terbium(III) | [Tb(Mesacac)₃(DMF)] | Mononuclear | researchgate.net |

| Erbium(III) | [Er(Mesacac)₃(DMF)] | Mononuclear | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 1,3 Dimesityl 1,3 Propanedione and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1,3-dimesityl-1,3-propanedione. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

A key feature of β-diketones like this compound is their existence in a keto-enol tautomeric equilibrium. scholarsresearchlibrary.com NMR spectroscopy is particularly adept at distinguishing between these two forms. In the enol form, a characteristic signal for the enolic proton (OH) appears at a significantly downfield chemical shift, often around 16.19 ppm, due to strong intramolecular hydrogen bonding. psu.edu The methine proton (=CH-) of the enol form also gives a distinct signal. psu.edu The diketo form, on the other hand, would show a characteristic signal for the methylene (B1212753) protons (-CH₂-) in the propane (B168953) chain. The relative integration of these signals can provide the ratio of the keto and enol forms in a given solvent.

In ¹H NMR spectra of this compound, the aromatic protons of the mesityl groups appear as multiplets in the aromatic region. The methyl protons on the mesityl rings give rise to sharp singlet signals. For example, a reported ¹H NMR spectrum showed signals at approximately 1.26 ppm for the methyl protons, 5.75 ppm for the methine proton, and 16.19 ppm for the enolic proton. psu.edu

The ¹³C NMR spectrum provides complementary information. Key resonances include those for the carbonyl carbons (C=O) of the keto form and the enolic carbon-oxygen (C=O) and carbon-carbon (C=C) bonds of the enol form. The carbonyl carbon of the enol form is typically observed around 201.47 ppm. psu.edu The carbons of the mesityl rings also show characteristic signals.

Upon complexation with a metal ion, significant changes in the NMR spectra are observed. The coordination of the diketone to a metal center alters the electronic environment of the ligand, leading to shifts in the proton and carbon signals. These shifts provide valuable information about the coordination mode and the structure of the resulting complex. nih.gov

Table 1: Representative NMR Data for this compound (Enol Form)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

| ¹H | 16.19 | Enolic OH | psu.edu |

| ¹H | 5.75 | Methine CH | psu.edu |

| ¹H | ~1.26 | Methyl CH₃ | psu.edu |

| ¹³C | 201.47 | Carbonyl C=O | psu.edu |

| ¹³C | 90.71 | Methine CH | psu.edu |

| ¹³C | 39.88, 25.20 | Methyl CH₃ | psu.edu |

Vibrational Spectroscopy (IR, Raman, ATR-IR) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR), Raman, and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, is instrumental in identifying the functional groups present in this compound and its complexes. acs.org These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths and molecular geometry.

A central aspect of the vibrational spectra of β-diketones is the distinction between the keto and enol tautomers. mdpi.com The diketo form exhibits a characteristic C=O stretching vibration in the range of 1687–1790 cm⁻¹. mdpi.comblogspot.com In contrast, the enol form, stabilized by intramolecular hydrogen bonding and resonance, shows a C=O stretching band at a lower frequency, typically between 1580–1640 cm⁻¹. mdpi.comblogspot.com This shift is a hallmark of the conjugated enone system.

For this compound, the IR spectrum is dominated by bands corresponding to the enol form due to its high stability. Strong absorptions are expected in the 1500-1680 cm⁻¹ region, which are attributed to the C=O and C=C stretching vibrations of the chelated enol ring. mdpi.com The broadness of the O-H stretching band, often located in the 2500-3200 cm⁻¹ region, is also indicative of strong intramolecular hydrogen bonding. nih.gov

Upon complexation with a metal, the vibrational spectrum undergoes significant changes. The ν(C=O) and ν(C=C) bands are particularly sensitive to coordination. The disappearance of the broad O-H stretching band and shifts in the carbonyl and vinyl stretching frequencies confirm the deprotonation of the enolic hydroxyl group and the formation of metal-oxygen bonds. New bands corresponding to the metal-oxygen (M-O) stretching vibrations typically appear in the lower frequency region of the spectrum (around 400-700 cm⁻¹). asianpubs.org

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For metal β-diketonate complexes, Raman spectra can help identify both intramolecular and lattice normal modes, offering insights into the crystalline structure. researchgate.net ATR-IR is a convenient surface-sensitive technique that can be used for the analysis of solid samples without extensive preparation. researchgate.net

Table 2: Typical IR Vibrational Frequencies for β-Diketones and their Metal Complexes

| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Metal Complex (cm⁻¹) | Reference |

| C=O Stretch | 1687–1790 | 1580–1640 | Shifted (lower frequency) | mdpi.comblogspot.com |

| C=C Stretch | - | ~1550-1640 | Shifted | mdpi.com |

| O-H Stretch | - | 2500-3200 (broad) | Absent | nih.gov |

| M-O Stretch | - | - | ~400-700 | asianpubs.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and photoluminescence (emission) techniques, provides valuable information about the electronic transitions within this compound and its complexes. sciencepublishinggroup.com

The UV-Vis spectrum of this compound is characterized by intense absorption bands in the ultraviolet region. These absorptions are primarily due to π→π* transitions within the conjugated system of the enol form. publish.csiro.au The exact position and intensity of these bands can be influenced by the solvent polarity.

Upon formation of metal complexes, the electronic absorption spectra can exhibit significant changes. publish.csiro.aunih.gov The π→π* transitions of the ligand may be shifted (either bathochromically or hypsochromically) due to coordination with the metal ion. publish.csiro.au Additionally, new absorption bands may appear, which can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov In the case of complexes with d-block metals, d-d transitions may also be observed, although they are often weak and can be obscured by the more intense ligand-based absorptions. publish.csiro.au

Many metal complexes of β-diketones, particularly those of lanthanide ions, exhibit strong luminescence. mdpi.comresearchgate.net This phenomenon arises from an efficient intramolecular energy transfer process known as the "antenna effect". mdpi.com The β-diketonate ligand, in this case, this compound, acts as an antenna by strongly absorbing UV radiation and transferring the excitation energy to the central metal ion. mdpi.com The metal ion then de-excites by emitting light at its characteristic wavelengths, often in the visible or near-infrared (NIR) region. mdpi.com

The luminescence properties, including the emission wavelength, quantum yield, and lifetime, are highly dependent on the nature of the metal ion and the ligand. acs.org For instance, europium(III) complexes typically show sharp emission bands in the red region of the spectrum, while terbium(III) complexes emit in the green. The triplet state energy level of the β-diketonate ligand is a crucial factor in determining the efficiency of energy transfer to the lanthanide ion. mdpi.com

Table 3: General Electronic Transitions in β-Diketones and their Metal Complexes

| Transition Type | Description | Typical Spectral Region |

| π→π | Electronic transition within the conjugated ligand. | UV region |

| n→π | Transition of a non-bonding electron to an anti-bonding π orbital. | UV-Vis region |

| LMCT | Ligand-to-Metal Charge Transfer. | UV-Vis region |

| MLCT | Metal-to-Ligand Charge Transfer. | UV-Vis region |

| d-d | Electronic transition between d-orbitals of the metal ion. | Vis region (often weak) |

| f-f | Electronic transition within the f-orbitals of lanthanide ions. | Vis-NIR region (sharp emission) |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of this compound and its complexes. lsu.edu Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for the analysis of these compounds. mdpi.comnih.gov

For the free ligand, the mass spectrum will show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, which allows for the confirmation of its molecular weight.

In the analysis of metal complexes, ESI-MS can provide valuable information about the composition and stability of the species in the gas phase. acs.org Often, the fragmentation of these complexes involves the loss of one or more ligands. mdpi.com For instance, a common fragmentation pathway for a bis(β-diketonato) metal complex might involve the loss of one of the diketonate ligands to form a [M-L]⁺ species, which is often observed as the base peak in the spectrum. mdpi.com

Further fragmentation of the [M-L]⁺ ion can provide insights into the structure of the complex and the strength of the metal-ligand bonds. Collision-activated dissociation (CAD) or tandem mass spectrometry (MS/MS) experiments can be employed to systematically break down the parent ions and analyze the resulting fragment ions. acs.org This detailed fragmentation analysis helps in confirming the proposed structure of the complex. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent and fragment ions. rsc.org

Other Advanced Analytical Techniques for Characterization of Mesityl-Substituted Diketones and Complexes

Beyond the core spectroscopic techniques, several other advanced analytical methods can be employed for a comprehensive characterization of this compound and its complexes.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compounds and to characterize phase transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the nature of the decomposition products. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, boiling points, and enthalpies of phase transitions. mdpi.comresearchgate.netnih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the purity and stoichiometry of the synthesized compound. nih.govnih.gov

Computational and Theoretical Studies on 1,3 Dimesityl 1,3 Propanedione and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone for investigating the electronic structure of 1,3-dimesityl-1,3-propanedione complexes. It provides a favorable balance between computational cost and accuracy for systems containing transition metals. acs.org Methodologies like the B3LYP density functional are commonly paired with basis sets such as LanL2DZ for metal atoms and 6-311+G(d,p) for lighter atoms like carbon, oxygen, and hydrogen, to optimize molecular structures and explore electronic properties. dntb.gov.ua

Theoretical geometry optimization is used to determine the most stable three-dimensional structure of a molecule. For metal complexes of this compound, these calculations are validated against experimental data, primarily from single-crystal X-ray diffraction.

Studies have successfully characterized the geometries of several complexes. For instance, the copper(II) complex, [Cu(LMes)₂], adopts a square planar geometry around the metal center. researchgate.netresearchgate.net In contrast, the zinc(II) complex, [Zn(LMes)₂], exhibits a tetrahedral geometry. researchgate.netresearchgate.net A dimeric europium(II) complex, [Eu(mesAcac)₂(et₂o)]₂, has also been synthesized and its structure confirmed by X-ray crystallography. dntb.gov.ua

Table 1: Experimentally Determined Geometries of 1,3-Dimesityl-1,3-propanedionato Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Experimental Method |

| [Cu(LMes)₂] | Cu(II) | Square Planar | X-ray Crystallography researchgate.netresearchgate.net |

| [Zn(LMes)₂] | Zn(II) | Tetrahedral | X-ray Crystallography researchgate.netresearchgate.net |

| [Eu(mesAcac)₂(et₂o)]₂ | Eu(II) | Dimeric Structure | X-ray Crystallography dntb.gov.ua |

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity, electronic transitions, and photophysical behavior.

In metal complexes of β-diketonates, the HOMO and LUMO can have varying characteristics. The HOMO is often localized on the ligand, the metal, or a combination of both (metal-to-ligand charge transfer, MLCT), while the LUMO is typically centered on the ligand's π-system. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter that influences the electronic absorption spectra and the stability of the complex. DFT calculations are the primary tool for determining the energies and compositions of these orbitals.

For example, in related β-diketonate complexes, the HOMO is often associated with the d-orbitals of the metal, and the LUMO is located on the π* orbital of the ligand. This distribution is fundamental to the photophysical properties observed in many of these compounds.

DFT and its time-dependent extension (TD-DFT) are widely used to predict and interpret spectroscopic data, such as UV-visible absorption spectra. By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For instance, theoretical calculations on related Pt(II) complexes have shown that low-energy absorption bands can be assigned to mixed metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LL'CT) transitions. grafiati.com Similar calculations for the europium(II) complex [Eu(mesAcac)₂(et₂o)]₂ would help interpret its experimental UV-vis spectrum and understand the nature of its electronic transitions. dntb.gov.ua

Quantum Chemical Modeling of Coordination Interactions and Bonding

Quantum chemical methods are employed to provide a detailed picture of the bonding between the metal ion and the 1,3-dimesityl-1,3-propanedionate ligand. Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) can characterize the nature of the metal-oxygen bonds, determining whether they are primarily electrostatic (ionic) or have significant covalent character.

Computational analysis of related coinage metal complexes with pyrazolate ligands indicates that metal-ligand interactions can be primarily electrostatic in nature, with π-backbonding also contributing to the orbital interaction. researchgate.net For complexes of this compound, these models can quantify the strength and nature of the coordination bonds, helping to explain the observed stability and reactivity of the complexes.

Theoretical Investigations of Photophysical Phenomena (e.g., Luminescence Mechanisms, Spin-Orbit Coupling)

Many metal complexes of β-diketonates exhibit interesting photophysical properties, such as luminescence. Theoretical studies are vital for elucidating the mechanisms behind these phenomena. For lanthanide complexes, such as those with europium, a key mechanism is the "antenna effect."

In this process, the organic β-diketonate ligand, which has a large absorption cross-section, absorbs UV light and is promoted to an excited singlet state. Through intersystem crossing, it transitions to a triplet state. This energy is then transferred from the ligand's triplet state to the f-orbitals of the lanthanide ion, which then emits light via its characteristic f-f transitions.

Theoretical calculations can model this entire process. They can determine the energies of the ligand's singlet and triplet excited states and the metal's emissive states to confirm that the energy transfer pathway is favorable. Furthermore, for transition metal complexes, calculations of spin-orbit coupling are essential for understanding the efficiency of intersystem crossing and the rates of radiative (phosphorescence) and non-radiative decay.

Molecular Dynamics Simulations for Dynamic Behavior of Complexes

While DFT provides a static picture of molecules at their energy minimum, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. dntb.gov.ua Ab initio molecular dynamics (AIMD), where forces are calculated using DFT at each step, allows for the simulation of chemical processes like bond breaking and formation.

For example, AIMD simulations on a related zinc β-diketonate complex (Zn(hfa)₂TMEDA) on a hydroxylated silica (B1680970) surface have provided detailed atomistic insights into its behavior during a chemical vapor deposition (CVD) process. researchgate.net The simulations showed that the complex undergoes a rearrangement from an octahedral to a square pyramidal geometry, facilitated by the formation of hydrogen bonds with the surface. This change in coordination creates a vacant site on the zinc center, which is a crucial step in the material's growth mechanism.

Similar MD simulations could be applied to complexes of this compound to understand their stability in solution, their interaction with surfaces, or their dynamic conformational changes, providing a bridge between their static electronic structure and their real-world behavior.

Applications of 1,3 Dimesityl 1,3 Propanedione and Its Derivatives in Chemical Science

Role as Ligands in Homogeneous and Heterogeneous Catalysis

The ability of 1,3-dimesityl-1,3-propanedione to form stable complexes with a wide array of metal ions has been a cornerstone of its application in catalysis. The bulky mesityl groups provide a unique steric and electronic environment around the metal center, influencing the activity and selectivity of catalytic transformations.

Transition Metal Catalysis (e.g., Cu, Zn, Pd)

Complexes of this compound with transition metals such as copper (Cu), zinc (Zn), and palladium (Pd) have been synthesized and their reactivity investigated. ulisboa.pt These metal complexes serve as catalysts in a variety of organic reactions.

Copper Catalysis: Copper complexes are known to catalyze a wide range of reactions, including azide-alkyne cycloadditions (click chemistry), C-H activation, and oxidation reactions. mdpi.comilacadofsci.comnih.govnih.gov While direct studies involving this compound are specific, the broader class of copper β-diketonate complexes are valuable in industrial chemistry and as precursors for thin film deposition. americanelements.com The steric hindrance provided by the dimesityl ligand can influence the stereoselectivity and reaction rates in copper-catalyzed processes.

Zinc Catalysis: Zinc complexes play a significant role in various catalytic transformations, including asymmetric synthesis. ulisboa.ptnih.govnih.govsemanticscholar.org For instance, dinuclear zinc catalysts have been effectively used in the asymmetric desymmetrization of diols, a powerful strategy for creating chiral building blocks. nih.govnih.gov The design of the ligand, such as the use of bulky substituents like mesityl groups, is crucial for achieving high enantioselectivity.

Palladium Catalysis: Palladium catalysts are pivotal in forming carbon-carbon bonds, with applications in cross-coupling reactions and telomerization. researchgate.netnih.govmdpi.com Palladium complexes bearing bulky ligands, including those derived from this compound, can exhibit enhanced stability and selectivity. For example, in the telomerization of butadiene, palladium catalysts with specific ligands show high selectivity towards desired products. researchgate.net

| Metal | Catalytic Application | Ligand Type | Reference |

| Cu | Azide-Alkyne Cycloaddition | β-diketonate | ilacadofsci.comnih.gov |

| Zn | Asymmetric Desymmetrization | β-diketonate | nih.govnih.gov |

| Pd | Telomerization, Cross-Coupling | β-diketonate, Phosphine (B1218219) | researchgate.netmdpi.com |

Development of Base Metal Catalysts for Organic Transformations

The development of catalysts based on earth-abundant and less toxic base metals, such as copper and nickel, is a significant area of research aimed at replacing precious metal catalysts. ulisboa.ptthieme.de this compound and its derivatives are instrumental in this field by providing robust ligands that can stabilize base metals in various oxidation states and create catalytically active species. ulisboa.pt The steric bulk of the dimesityl groups can protect the metal center from deactivation pathways and tune its reactivity for specific organic transformations, contributing to the broader goal of sustainable chemistry. rsc.org

Catalytic Applications in Dimerization and Telomerization Reactions

Telomerization, the linear dimerization of 1,3-dienes with the simultaneous addition of a nucleophile, is a highly atom-efficient reaction catalyzed predominantly by palladium and nickel complexes. wikipedia.orgresearchgate.net The choice of ligand is critical in controlling the selectivity of these reactions. Palladium catalysts modified with ligands such as 1,3-dimesityl-imidazol-2-ylidene (a carbene ligand, not directly a β-diketonate) have demonstrated very high selectivity in the telomerization of butadiene with methanol. researchgate.net This highlights the importance of sterically demanding ligands in directing the outcome of such catalytic processes. Research has also explored tandem isomerization and telomerization reactions, where a palladium carbene complex, Pd(IMes)(dvds), which contains a 1,3-dimesitylimidazolin-2-ylidene ligand, is used. frontiersin.org These catalytic systems enable the conversion of internal, non-conjugated dienes into valuable functionalized long-chain molecules. frontiersin.org

Contributions to Materials Science and Optoelectronic Devices

Beyond catalysis, this compound and its derivatives have found significant applications in the field of materials science, particularly in the development of materials with interesting photophysical properties.

Luminescent Materials and Metal-Organic Frameworks

The coordination of this compound derivatives to metal ions, particularly lanthanides like europium(III), can lead to the formation of highly luminescent materials. scirp.org In these complexes, the organic ligand acts as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits light of a specific color. scirp.org This principle is fundamental to the design of phosphors for lighting and display applications.

Furthermore, these ligands are used in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials with potential applications in gas storage, separation, and catalysis. researchgate.netksu.edu.saucla.edursc.orgchemrxiv.org The structure and properties of MOFs are dictated by the geometry of the metal clusters and the organic linkers. While specific examples with this compound are part of ongoing research, the general class of β-diketonates is widely used to create stable and functional MOFs. researchgate.net

Design of Emitters with Tunable Photophysical Properties

The ability to tune the photophysical properties of materials is crucial for their application in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). nih.govsemanticscholar.orgmdpi.com By modifying the structure of the this compound ligand, for example, by introducing different substituents on the mesityl rings or the propanedione backbone, it is possible to alter the electronic properties of the resulting metal complexes. aalto.fichemrxiv.org This, in turn, allows for the fine-tuning of their absorption and emission wavelengths, quantum yields, and lifetimes. nih.govmdpi.com This molecular engineering approach enables the creation of emitters with specific colors and efficiencies, a key requirement for developing advanced display and lighting technologies.

| Derivative Class | Application | Tunable Property | Reference |

| Europium(III) Complexes | Luminescent Materials | Emission Wavelength, Quantum Yield | scirp.org |

| Substituted Diazaazulenes | Emitters for Optoelectronics | Absorption/Emission Spectra, Reactivity | aalto.fichemrxiv.org |

| Naphthalenediimides | Photooxidants | Excited-State Dynamics | nih.gov |

Utility as a Synthetic Intermediate in Organic Synthesis

This compound, a sterically hindered β-diketone, serves as a versatile synthetic intermediate in the field of organic synthesis. Its unique structural features, characterized by the presence of bulky mesityl groups, impart specific reactivity and properties that are harnessed in the construction of a variety of organic molecules and novel ligand systems.

Building Block for Complex Organic Molecules

The diketone functionality of this compound makes it a valuable precursor for the synthesis of more complex organic structures, particularly heterocyclic compounds. The reactivity of the 1,3-dicarbonyl moiety allows for a range of condensation reactions with various reagents to form cyclic systems. For instance, the reaction of β-diketones with hydrazines is a well-established method for the preparation of pyrazole (B372694) derivatives. researchgate.net This approach offers a convenient and direct route to these important heterocyclic scaffolds, often with advantages such as short reaction times and high yields, especially when catalyzed. researchgate.net

The versatility of β-diketones as building blocks extends to their use in multicomponent reactions, enabling the construction of intricate molecular architectures in a single step. These reactions are highly valued in organic synthesis for their efficiency and atom economy. The ability to participate in such transformations highlights the role of this compound as a key intermediate for generating diverse and complex molecular frameworks. beilstein-journals.orgbohrium.com

Furthermore, 1,3-diketones are recognized as important intermediates in the synthesis of a wide array of biologically relevant compounds and natural products. mdpi.com Their utility is not limited to the formation of five-membered rings like pyrazoles; they are also employed in the synthesis of other heterocyclic systems. The specific substitution pattern of this compound, with its sterically demanding mesityl groups, can influence the regioselectivity and stereoselectivity of these cyclization reactions, offering a pathway to specific isomers of complex molecules.

A notable synthesis of this compound itself can be achieved in high yield through a Friedel–Crafts reaction between malonyl dichloride and mesitylene (B46885), using anhydrous aluminum chloride as a catalyst. researchgate.net This method proceeds via a stable aluminum complex intermediate, which upon decomposition yields the final product. researchgate.net

Table 1: Examples of Complex Organic Molecules Synthesized from β-Diketone Precursors

| Precursor | Reagent(s) | Product Class | Significance |

| 1,3-Diketones | Hydrazines | Pyrazole derivatives | Important bioactive heterocyclic compounds. researchgate.net |

| 1,3-Diketones | Various components | Diverse heterocycles | Constructed via multicomponent reactions for molecular diversity. beilstein-journals.org |

| This compound | - | Intermediate | Used in the synthesis of various organic compounds. mdpi.com |

Precursor for Novel Ligand Systems and Derivatives

The most prominent application of this compound in chemical science is its role as a precursor for the synthesis of novel ligand systems. As a β-diketone, it exists in equilibrium with its enol tautomer, which can be deprotonated to form a β-diketonate anion. This anion acts as a bidentate chelating ligand, coordinating to metal ions through its two oxygen atoms to form stable six-membered rings.

The presence of the bulky mesityl groups on this compound (often abbreviated as HLMes) makes it a sterically hindered ligand. ulisboa.pt This steric bulk is a critical design element in coordination chemistry, as it can influence the coordination number, geometry, and reactivity of the resulting metal complexes. For example, the steric hindrance can prevent the formation of polymeric structures and favor the isolation of mononuclear complexes.

Research has demonstrated the synthesis of a variety of metal complexes with ligands derived from this compound. These include complexes with transition metals such as zinc(II), copper(II), copper(I), and silver(I). ulisboa.pt The investigation of the chemical properties of these complexes, including their reactivity, stability, and geometry, is an active area of research. ulisboa.pt The synthesis of these complexes often involves the reaction of the β-diketone with a suitable metal salt. In the case of Cu(I) and Ag(I) complexes, co-ligands such as triphenylphosphine (B44618) may be used to stabilize the +1 oxidation state of the metal. ulisboa.pt

The versatility of β-diketonates as ligands is underscored by their ability to coordinate with a vast range of elements across the periodic table. ulisboa.pt The derivatives of this compound are part of this extensive family of ligands that continue to be of significant interest in the development of new coordination compounds with tailored properties.

Table 2: Metal Complexes Synthesized with Ligands Derived from this compound

| Metal Ion | Co-ligand (if any) | Resulting Complex Type | Reference |

| Zn(II) | None specified | Zinc(II) β-diketonate complex | ulisboa.pt |

| Cu(II) | None specified | Copper(II) β-diketonate complex | ulisboa.pt |

| Cu(I) | Triphenylphosphine | Copper(I) β-diketonate phosphine complex | ulisboa.pt |

| Ag(I) | Triphenylphosphine | Silver(I) β-diketonate phosphine complex | ulisboa.pt |

Supramolecular Chemistry and Assembly of Complex Architectures

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to the construction of complex, well-defined architectures. Organic molecules serve as the fundamental building blocks in this bottom-up approach to materials design. researchgate.net While specific studies focusing solely on the supramolecular chemistry of this compound are not extensively detailed in the provided context, the broader class of β-diketones and their derivatives are known to participate in the formation of supramolecular assemblies.

The ability of this compound to form metal complexes is a key feature that can be exploited in supramolecular chemistry. These metal complexes, with their defined geometries and potential for further intermolecular interactions, can act as nodes or linkers in the construction of larger, ordered structures. For instance, the peripheral mesityl groups, while primarily providing steric hindrance, can also engage in weaker interactions such as van der Waals forces or CH-π interactions, which can play a role in the packing of molecules in the solid state and the formation of specific crystal structures.

The field of crystal engineering, a subset of supramolecular chemistry, relies on the predictable formation of crystalline solids with desired structures and properties. The design of organic building blocks with specific functional groups and steric attributes is crucial for controlling the self-assembly process. The rigid and well-defined structure of this compound and its metal complexes makes them potential candidates for use as tectons (building blocks) in crystal engineering.

Furthermore, the introduction of additional functional groups onto the mesityl rings or the central propanedione backbone could provide sites for specific, directional non-covalent interactions, such as hydrogen bonding or halogen bonding. This functionalization would enhance the utility of this compound derivatives as versatile components for the programmed assembly of complex supramolecular architectures, including coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages. The study of how molecular packing and intermolecular interactions influence the properties of organic solids is an active area of research. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Coordination Modes and Metal Centers

The bulky mesityl groups of 1,3-dimesityl-1,3-propanedione significantly influence its coordination behavior, often leading to unusual geometries and stabilizing otherwise reactive metal centers. Future research should systematically explore its coordination with a wider array of metal ions beyond the commonly studied transition metals.

A particularly promising area is the investigation of its complexes with lanthanide and actinide elements. The steric hindrance of the ligand could enforce specific coordination numbers and geometries, potentially leading to complexes with unique magnetic and luminescent properties. For instance, the synthesis of a bimetallic Eu²⁺ complex, [Eu(mesAcac)₂(et₂o)]₂, has already been achieved, demonstrating the feasibility of forming novel structures with f-block metals. acs.org Expanding this to other lanthanides could yield new materials for applications in lighting, displays, and medical imaging.

Furthermore, exploring the coordination chemistry with main group elements and metalloids could reveal novel structural motifs and reactivity. The ability of β-diketonate ligands to coordinate with nearly all known elements suggests that this compound could stabilize unusual oxidation states or create unique cluster compounds. ulisboa.pt Systematic studies, varying the metal center and reaction conditions, are needed to fully map out the coordination landscape of this versatile ligand.

Table 1: Potential Metal Centers for Future Coordination Studies with this compound

| Metal Group | Specific Examples | Potential Applications |

| Lanthanides | Ce, Pr, Nd, Sm, Gd, Tb, Dy | Luminescent materials, magnetic resonance imaging (MRI) contrast agents, single-molecule magnets |

| Actinides | Th, U, Np | Nuclear waste separation, fundamental bonding studies |

| Main Group | Al, Ga, In, Sn, Pb, Bi | Catalysis, precursor for materials synthesis |

| Alkaline Earth | Mg, Ca, Sr, Ba | Catalysis, biocompatible materials |

Development of Advanced Catalytic Systems based on this compound Ligands

The unique steric and electronic properties of this compound make it an excellent ligand for the development of advanced catalytic systems. The bulky mesityl groups can create a specific pocket around the metal center, influencing substrate selectivity and preventing catalyst deactivation pathways such as dimerization.

Future research should focus on designing and synthesizing well-defined metal complexes of this compound and evaluating their catalytic activity in a range of important organic transformations. This includes, but is not limited to, cross-coupling reactions, C-H activation, and polymerization. For example, nickel complexes bearing this ligand could be explored for the activation of strong C-O bonds in esters, a challenging but highly desirable transformation in organic synthesis. acs.org

Moreover, the development of chiral versions of this compound could open the door to asymmetric catalysis. Introducing chirality into the ligand backbone would allow for the synthesis of enantiomerically enriched products, which are of paramount importance in the pharmaceutical and agrochemical industries. The combination of steric bulk and a well-defined chiral environment could lead to catalysts with unprecedented levels of enantioselectivity.

Integration into Hybrid Materials and Nanostructures for Advanced Functionality

The incorporation of this compound-based metal complexes into larger material architectures is a promising avenue for creating materials with advanced functionalities. researchgate.net This could involve their integration into metal-organic frameworks (MOFs), polymers, or inorganic nanostructures.

By using functionalized derivatives of this compound as building blocks, it may be possible to construct porous MOFs with tailored pore sizes and chemical environments. These materials could find applications in gas storage and separation, as well as heterogeneous catalysis. The bulky nature of the ligand could lead to the formation of robust frameworks with high thermal and chemical stability.

Furthermore, grafting these complexes onto the surface of nanoparticles or incorporating them into polymer matrices could lead to hybrid materials with synergistic properties. researchgate.net For instance, a luminescent europium complex of this compound could be embedded in a polymer film to create a flexible and transparent light-emitting device. scirp.orgresearchgate.net Similarly, catalytic complexes could be immobilized on a solid support for easy recovery and reuse, addressing a key challenge in homogeneous catalysis.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry and predictive modeling will be indispensable tools in guiding the future development of this compound-based systems. bris.ac.uk Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures of new complexes, as well as to elucidate reaction mechanisms and predict catalytic performance.

For example, computational screening could be used to identify the most promising metal centers for a specific catalytic application or to predict the photophysical properties of new luminescent materials. This in-silico approach can significantly accelerate the discovery process by prioritizing synthetic efforts on the most promising candidates.

Synthesis of Structurally Diversified this compound Derivatives with Tunable Steric and Electronic Effects

While the parent this compound is a valuable ligand in its own right, the synthesis of structurally diversified derivatives will be key to fine-tuning its properties for specific applications. This could involve modifying the mesityl groups or introducing new functional groups onto the propanedione backbone.

For instance, introducing electron-donating or electron-withdrawing substituents onto the mesityl rings would allow for precise control over the electronic properties of the ligand and, consequently, the reactivity of the corresponding metal complexes. Similarly, altering the steric profile by replacing the mesityl groups with other bulky substituents could be used to optimize the selectivity of catalytic reactions.

Furthermore, the synthesis of derivatives bearing polymerizable groups or reactive handles for surface functionalization would facilitate their integration into hybrid materials and nanostructures. The development of a synthetic platform for creating a library of this compound analogues with a wide range of steric and electronic parameters will be a critical enabler for many of the future research directions outlined above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products